Cas no 113350-52-0 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI))

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) structure
113350-52-0 structure
Productnaam:1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)
CAS-nummer:113350-52-0
MF:C38H46N2O8
MW:658.78045129776
CID:197373
PubChem ID:188751

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]est
    • 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)
    • δ-Truxilline
    • 113350-52-0
    • delta-Truxilline
    • 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis(2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, stereoisomer
    • Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 3,4-diphenylcyclobutane-1,2-dicarboxylate
    • DTXSID80921047
    • bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
    • 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis((1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, (1S,2S,3R,4R)-
    • Inchi: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
    • InChI-sleutel: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
    • LACHT: COC(C1C2CCC(N2C)CC1OC(C1C(C2C=CC=CC=2)C(C2C=CC=CC=2)C1C(OC1CC2CCC(N2C)C1C(OC)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 658.325
  • Monoisotopische massa: 658.325
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1120
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 112Ų
  • XLogP3: 4.6

Experimentele eigenschappen

  • Dichtheid: 1.29
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.611

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd